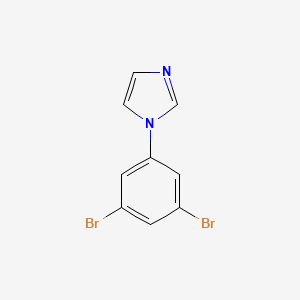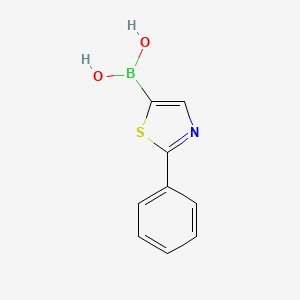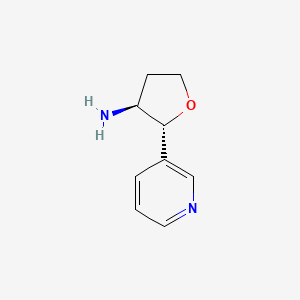
(2R,3S)-2-(Pyridin-3-yl)tetrahydrofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-(Pyridin-3-yl)tetrahydrofuran-3-amine: is a chiral compound that features a tetrahydrofuran ring substituted with a pyridine moiety and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(Pyridin-3-yl)tetrahydrofuran-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and tetrahydrofuran derivatives.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through nucleophilic substitution reactions, where the pyridine derivative reacts with the tetrahydrofuran intermediate.
Amine Group Addition: The amine group is introduced through reductive amination or other amination reactions, using reagents such as ammonia or amines in the presence of reducing agents.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(2R,3S)-2-(Pyridin-3-yl)tetrahydrofuran-3-amine: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3S)-2-(Pyridin-3-yl)tetrahydrofuran-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-(Pyridin-2-yl)tetrahydrofuran-3-amine: Similar structure but with the pyridine ring at a different position.
(2R,3S)-2-(Pyridin-4-yl)tetrahydrofuran-3-amine: Similar structure but with the pyridine ring at a different position.
(2R,3S)-2-(Pyridin-3-yl)tetrahydrofuran-2-amine: Similar structure but with the amine group at a different position.
Uniqueness
- The specific positioning of the pyridine ring and the amine group in (2R,3S)-2-(Pyridin-3-yl)tetrahydrofuran-3-amine may confer unique biological activity and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(2R,3S)-2-pyridin-3-yloxolan-3-amine |
InChI |
InChI=1S/C9H12N2O/c10-8-3-5-12-9(8)7-2-1-4-11-6-7/h1-2,4,6,8-9H,3,5,10H2/t8-,9+/m0/s1 |
InChI Key |
LYPUGHDFPYWKIG-DTWKUNHWSA-N |
Isomeric SMILES |
C1CO[C@@H]([C@H]1N)C2=CN=CC=C2 |
Canonical SMILES |
C1COC(C1N)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


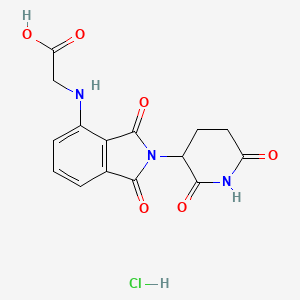
![2-Azabicyclo[3.1.1]heptane](/img/structure/B12986495.png)
![7-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12986496.png)



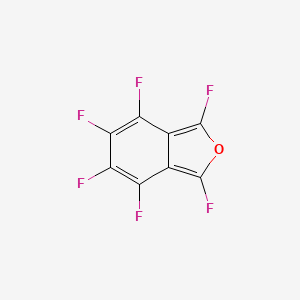
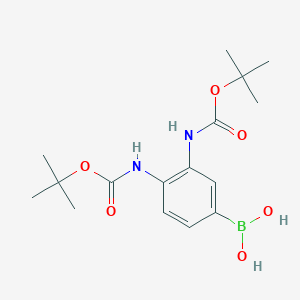
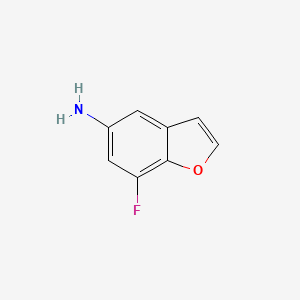
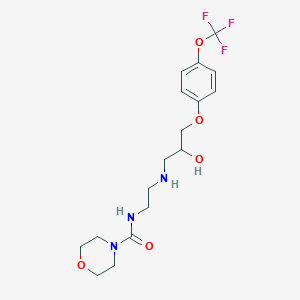
![(S)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B12986542.png)

